(2R)-2-Acetamidooctanedioic acid
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Overview
Description
(2R)-2-Acetamidooctanedioic acid is an organic compound with a molecular structure that includes an acetamido group attached to an octanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Acetamidooctanedioic acid typically involves the acylation of an amino acid derivative. One common method is the reaction of an amino acid with acetic anhydride under controlled conditions to introduce the acetamido group. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like pyridine to neutralize the by-products.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the acetamido group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-Acetamidooctanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-Acetamidooctanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, the compound may participate in metabolic pathways, altering the production of key metabolites.
Comparison with Similar Compounds
- (2R)-2-Acetamidopentanedioic acid
- (2R)-2-Acetamidohexanedioic acid
- (2R)-2-Acetamidoheptanedioic acid
Comparison: (2R)-2-Acetamidooctanedioic acid is unique due to its longer carbon chain compared to its similar compounds. This longer chain can influence its solubility, reactivity, and interaction with biological molecules, making it distinct in its applications and properties.
Properties
CAS No. |
918663-85-1 |
---|---|
Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2R)-2-acetamidooctanedioic acid |
InChI |
InChI=1S/C10H17NO5/c1-7(12)11-8(10(15)16)5-3-2-4-6-9(13)14/h8H,2-6H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t8-/m1/s1 |
InChI Key |
GMOIZSZJPCCOBS-MRVPVSSYSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CCCCCC(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCCCCC(=O)O)C(=O)O |
Origin of Product |
United States |
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